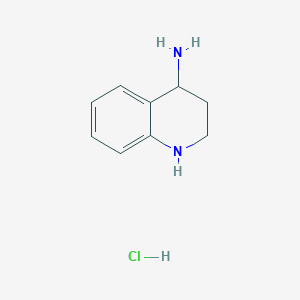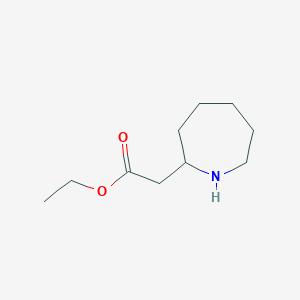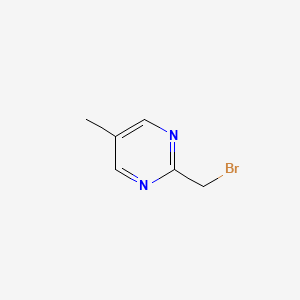
Methyl 2-cyano-5-methoxynicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-cyano-5-methoxynicotinate is an organic compound with the molecular formula C9H8N2O3 It is a derivative of nicotinic acid and features a cyano group and a methoxy group attached to the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 2-cyano-5-methoxynicotinate can be synthesized through several methods. One common approach involves the cyanoacetylation of amines. This process typically involves the reaction of methyl cyanoacetate with substituted aryl or heteryl amines under various conditions. For instance, the reaction can be carried out without a solvent at room temperature or with stirring at elevated temperatures .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve more scalable and efficient methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The choice of reagents and catalysts, as well as the control of reaction parameters, are crucial for industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-cyano-5-methoxynicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Wissenschaftliche Forschungsanwendungen
Methyl 2-cyano-5-methoxynicotinate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules .
Wirkmechanismus
The mechanism of action of methyl 2-cyano-5-methoxynicotinate involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the methoxy group can influence the compound’s electronic properties. These interactions can affect various biological pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 5-cyano-2-methoxynicotinate
- Methyl nicotinate
- Methyl cyanoacetate
Uniqueness
Methyl 2-cyano-5-methoxynicotinate is unique due to the specific positioning of the cyano and methoxy groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties compared to other similar compounds .
Eigenschaften
CAS-Nummer |
1353101-02-6 |
|---|---|
Molekularformel |
C9H8N2O3 |
Molekulargewicht |
192.17 g/mol |
IUPAC-Name |
methyl 2-cyano-5-methoxypyridine-3-carboxylate |
InChI |
InChI=1S/C9H8N2O3/c1-13-6-3-7(9(12)14-2)8(4-10)11-5-6/h3,5H,1-2H3 |
InChI-Schlüssel |
UQWPUPCASOVHNB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(N=C1)C#N)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-Methylimidazo[1,5-a]pyridine-3-carbothioamide](/img/structure/B11907192.png)






